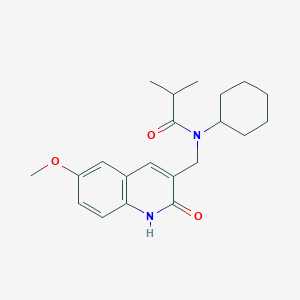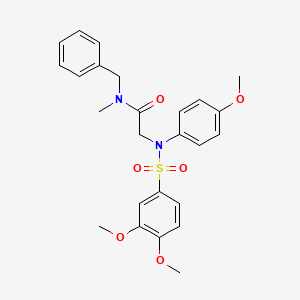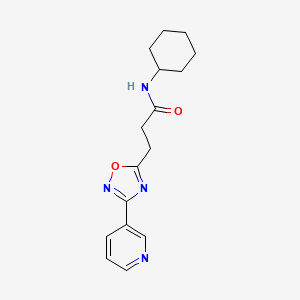
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and neuropeptides in the central nervous system. Specifically, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to interact with the GABA-A receptor and the neuropeptide Y receptor, both of which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain, as well as improve cognitive function and mood. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have anxiolytic and anti-depressant effects, suggesting its potential use as a treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to be well-tolerated in preclinical studies, suggesting its safety for use in humans. However, one of the limitations of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential use as a therapeutic agent for various neurological and psychiatric disorders. Finally, future research may also focus on the development of more potent derivatives of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-14(18-13-6-2-1-3-7-13)8-9-15-19-16(20-22-15)12-5-4-10-17-11-12/h4-5,10-11,13H,1-3,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIRCYBBWIOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

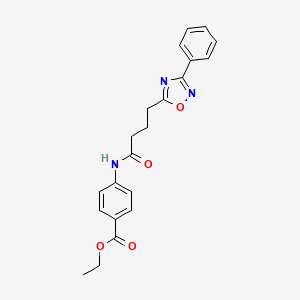

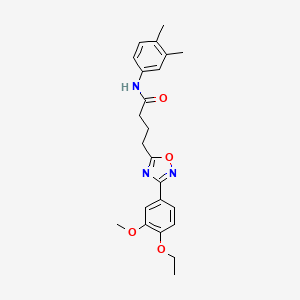
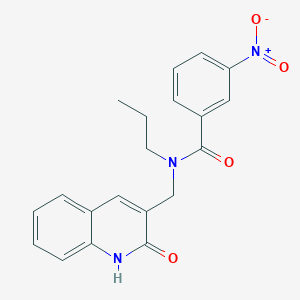
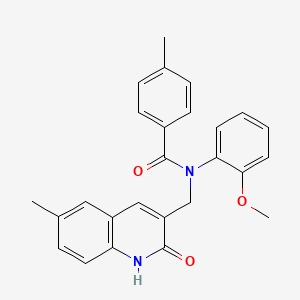
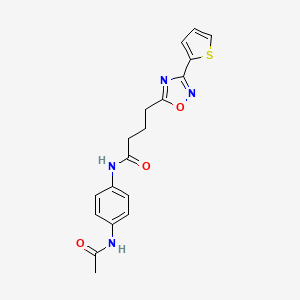
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
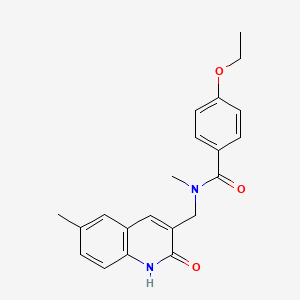
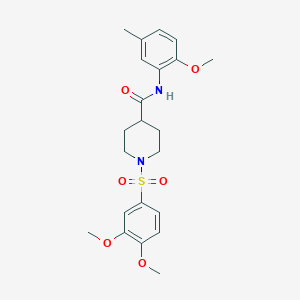
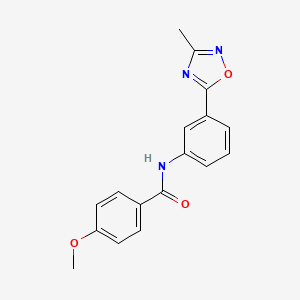

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
